molecular formula C16H16BrN3O3 B5486576 N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B5486576
M. Wt: 378.22 g/mol
InChI Key: WSTGWLYXFOVCPX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a bromophenyl group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromophenylamine, which is then reacted with furan-2-carbonyl chloride to form an intermediate. This intermediate is subsequently reacted with piperazine-1-carboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
  • N-(4-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
  • N-(4-fluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Uniqueness

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro, methyl, or fluoro analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c17-12-3-5-13(6-4-12)18-16(22)20-9-7-19(8-10-20)15(21)14-2-1-11-23-14/h1-6,11H,7-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTGWLYXFOVCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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